Potassium Trifluoro(trifluoromethyl)borate
Description
Significance of Fluorinated Organic Compounds in Advanced Materials and Medicinal Chemistry
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.comresearchgate.net Fluorine is the most electronegative element, and its presence in a molecule can influence pKa, dipole moment, and chemical reactivity. tandfonline.com This strategic placement of fluorine can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity of drug candidates to their target proteins. tandfonline.comacs.org For instance, the introduction of fluorine can enhance the potency and selectivity of pharmaceuticals, leading to better therapeutic outcomes. youtube.com In the realm of advanced materials, fluorinated compounds exhibit high thermal stability and unique reactivity patterns, making them valuable in the development of specialized polymers, lubricants, and coatings. youtube.com The C-F bond's strength provides chemical and thermal robustness, preventing degradation under various conditions. nih.gov
The trifluoromethyl group, in particular, is a key structural motif in many successful pharmaceuticals and agrochemicals. Its introduction can significantly improve a molecule's lipophilicity, which affects its absorption and distribution in biological systems. youtube.comnih.gov This has led to the development of drugs with longer half-lives and improved efficacy. researchgate.net
Evolution of Organoboron Chemistry in Synthetic Methodologies
Organoboron chemistry has become an indispensable tool in organic synthesis, offering a plethora of versatile reagents and reactions. numberanalytics.com The journey of organoboron compounds from niche chemicals to mainstream reagents has been marked by several key developments. Initially, their use was often limited by their sensitivity to air and moisture. numberanalytics.com A significant breakthrough was the development of the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents to form carbon-carbon bonds with high efficiency and functional group tolerance. numberanalytics.comacs.org This reaction has become a fundamental method for constructing complex molecules. numberanalytics.com
The field has continuously evolved with the creation of new borylation methods that avoid harsh organometallic reagents, such as the palladium-catalyzed borylation of aryl halides with diboron (B99234) reagents. nih.gov More recent advancements include the development of photoinduced synthetic approaches and the use of organoboron compounds in asymmetric synthesis and materials science. numberanalytics.comnih.gov The development of stable and easy-to-handle organoboron reagents has been a major focus, leading to the emergence of potassium organotrifluoroborates as reliable partners in cross-coupling reactions. nih.govbldpharm.com
Position of Potassium Trifluoro(trifluoromethyl)borate within Advanced Boron Chemistry
This compound holds a specific and important position within the family of advanced boron reagents. It is an air- and water-stable solid, a characteristic that offers significant practical advantages in a laboratory setting. mdpi.com
Comparative Analysis with Structurally Related Potassium Trifluoroborate Salts
This compound is part of the broader class of potassium organotrifluoroborate salts, which are valued for their stability and utility in synthesis. nih.govsigmaaldrich.com These salts are generally crystalline solids that are stable to air and moisture at room temperature, making them easy to handle and store. researchgate.netpitt.edu Their tetracoordinate nature makes the carbon-boron bond less reactive, effectively protecting it during various synthetic transformations. nih.govupenn.edu
The primary distinction of this compound lies in the specific organic group attached to the boron atom: the trifluoromethyl group. This group's strong electron-withdrawing nature imparts unique electronic properties to the compound, influencing its reactivity in cross-coupling and other reactions. cymitquimica.com While other potassium alkyl- and aryltrifluoroborates are used to introduce a wide range of organic fragments, this compound is specifically a reagent for trifluoromethylation.
| Property | This compound | General Potassium Organotrifluoroborates |
| Organic Group | Trifluoromethyl (CF3) | Alkyl, Alkenyl, Aryl, etc. |
| Primary Application | Introduction of the CF3 group | Introduction of various organic moieties |
| Stability | Air and moisture stable solid mdpi.com | Generally air and moisture stable solids researchgate.netupenn.edu |
| Handling | Crystalline solid, easy to handle researchgate.netpitt.edu | Crystalline solids, easy to handle researchgate.netpitt.edu |
Advantages over Conventional Organoboronic Acids and Esters in Synthetic Applications
Potassium trifluoroborate salts, including the trifluoromethyl derivative, offer several distinct advantages over the more traditional organoboronic acids and their esters. sigmaaldrich.com
One of the most significant benefits is their enhanced stability. Boronic acids are often prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, which can lead to lower yields in coupling reactions. nih.govsigmaaldrich.com They can also be difficult to purify and may have uncertain stoichiometry. sigmaaldrich.com Boronate esters, while more stable than boronic acids, can have lower atom economy. sigmaaldrich.com
In contrast, potassium organotrifluoroborates are remarkably stable towards air and moisture and are less susceptible to protodeboronation. sigmaaldrich.comsigmaaldrich.com This stability allows them to be stored for extended periods without significant decomposition and makes them compatible with a wider range of reaction conditions. upenn.edusigmaaldrich.com They are typically crystalline solids, which facilitates their purification by recrystallization and ensures accurate stoichiometry. researchgate.netpitt.edu
| Feature | Potassium Organotrifluoroborates | Organoboronic Acids | Organoboronate Esters |
| Stability | High (air and moisture stable) sigmaaldrich.comsigmaaldrich.com | Lower (prone to protodeboronation) nih.gov | Moderate |
| Handling | Easy (crystalline solids) researchgate.net | Often difficult to purify sigmaaldrich.com | Generally manageable |
| Stoichiometry | Well-defined sigmaaldrich.compitt.edu | Can be uncertain sigmaaldrich.com | Well-defined |
| Purification | Often by simple recrystallization pitt.edu | Can be challenging sigmaaldrich.com | Generally purified by chromatography or distillation |
| Atom Economy | Generally good | Good | Can be lower sigmaaldrich.com |
Properties
IUPAC Name |
potassium;trifluoro(trifluoromethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBF6.K/c3-1(4,5)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGBGCVSVMQVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635481 | |
| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42298-15-7 | |
| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Trifluoro(trifluoromethyl)borate | |
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Mechanistic Investigations of Reactivity Profiles
Fundamental Reaction Pathways of Potassium Trifluoro(trifluoromethyl)borate
The fundamental reactivity of this compound is dominated by the transfer of its trifluoromethyl group and the nucleophilic character of the borate (B1201080) anion. These pathways are central to its application in organic synthesis.
The transfer of the trifluoromethyl group from the [CF3BF3]⁻ anion can proceed through several distinct mechanistic manifolds, primarily dictated by the reaction conditions and catalytic system employed. Two predominant pathways have been identified: transition-metal-catalyzed cross-coupling and single-electron transfer (SET) induced radical generation.
In transition-metal-catalyzed processes, such as Suzuki-Miyaura-type cross-couplings, K[CF3BF3] functions as a robust trifluoromethyl pronucleophile. nih.gov Organotrifluoroborates are generally considered protected forms of boronic acids. nih.govresearchgate.net The widely accepted mechanism involves a slow, base-mediated hydrolysis of the trifluoroborate to the corresponding trifluoromethylboronic acid, CF3B(OH)2, in situ. researchgate.net This active boron species then enters the catalytic cycle, undergoing transmetalation with a low-valent transition metal complex (typically palladium). The resulting organometallic intermediate, LnM-CF3, subsequently undergoes reductive elimination with an organic electrophile (R-X) to form the C-CF3 bond and regenerate the catalyst. nih.gov
A second major pathway involves the generation of a trifluoromethyl radical (•CF3). This is often achieved under oxidative conditions, frequently employing photoredox catalysis. nih.gov In this process, a photocatalyst, excited by visible light, engages in a single-electron transfer with the [CF3BF3]⁻ anion. This oxidation event leads to the fragmentation of the resulting unstable radical anion, releasing a trifluoromethyl radical and boron trifluoride (BF3). nih.gov This radical can then be trapped by a suitable substrate, such as an alkene or arene, to form new carbon-carbon bonds. nih.govresearchgate.net Iron(II) salts have also been shown to catalyze the trifluoromethylation of potassium vinyltrifluoroborates, proceeding through a proposed radical mechanism rather than a direct transmetalation pathway. nih.gov
| Reaction Type | Catalyst/Initiator | Key Mechanistic Step | Substrate Example | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(OAc)₂ / RuPhos | Transmetalation | Aryl Halides | nih.gov |
| Photoredox Catalysis | [Ru(bpy)₃(PF₆)₂] | Single-Electron Transfer (SET) | Alkenes, Acyl Azoliums | nih.gov |
| Iron-Catalyzed Trifluoromethylation | FeCl₂ / Togni's Reagent | Radical Addition | Potassium Vinyltrifluoroborates | nih.gov |
The [CF3BF3]⁻ anion, and its precursors, can function as a nucleophilic source of the trifluoromethyl group. Unlike the highly reactive Ruppert-Prakash reagent (TMSCF3), which typically requires an external fluoride (B91410) or alkoxide activator to generate a hypervalent silicon species, related potassium trialkoxy(trifluoromethyl)borates can directly trifluoromethylate electrophiles like aldehydes in polar aprotic solvents such as DMF. researchgate.netsemanticscholar.org The reaction proceeds via nucleophilic attack of the anionic borate complex on the carbonyl carbon. semanticscholar.org
The tetracoordinate nature of the boron atom in K[CF3BF3] renders it significantly more stable and less nucleophilic than three-coordinate organoboranes or other sources of the "naked" trifluoromethide anion. nih.gov Its stability to air and moisture is a key practical advantage. researchgate.net However, this stability means that its nucleophilic potential often needs to be unmasked. In cross-coupling reactions, this is achieved through hydrolysis to the more reactive boronic acid. researchgate.net In other nucleophilic additions, activation by Lewis acids can enhance the electrophilicity of the reaction partner, facilitating the attack of the borate. nih.gov The reactivity of cesium trimethoxy(trifluoromethyl)borate, a related species, highlights the role of the counter-ion and solvent in modulating the nucleophilicity of the trifluoromethylborate entity. researchgate.net
Oxidative and Reductive Transformation Studies
The transformation of this compound under oxidative or reductive conditions further defines its chemical behavior, revealing pathways to other important boron-containing compounds or highlighting its inherent stability.
The principal pathway from this compound to its corresponding boronic acid, trifluoromethylboronic acid (CF3B(OH)2), is through hydrolysis. This transformation is not typically a synthetic goal in itself, but rather a crucial in situ activation step in reactions where the boronic acid is the active species, most notably the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net The reaction is facilitated by the presence of a base (e.g., K3PO4, Cs2CO3) and water, which shifts the equilibrium from the stable, crystalline trifluoroborate salt to the reactive tricoordinate boronic acid. nih.govresearchgate.net This controlled release from a stable reservoir is a major advantage of using organotrifluoroborates over the often less stable boronic acids themselves.
Based on available scientific literature, the reductive transformation of this compound to a borohydride (B1222165) species is not a characteristic or documented reaction pathway. The high stability of the B-F and B-C bonds within the [CF3BF3]⁻ anion makes such a reduction mechanistically challenging under standard chemical conditions. The primary reactivity profile of the compound is centered on the transfer of the trifluoromethyl group, either as a nucleophile or a radical, rather than the reduction of the boron center itself.
Substitution Reaction Dynamics
Analysis of Trifluoromethyl Group Replacement
The utility of this compound, K[CF₃BF₃], as a trifluoromethylating agent hinges on the cleavage of its robust boron-trifluoromethyl (B-CF₃) bond. Mechanistic studies indicate that this bond is not readily broken without assistance, necessitating activation to facilitate the transfer of the trifluoromethyl (CF₃) group. The replacement of the CF₃ group is a critical step in its reactions, and understanding this process is key to optimizing its synthetic applications.
In the absence of a catalyst, the direct replacement of the trifluoromethyl group is generally not observed. The strength of the B-CF₃ bond requires the involvement of other reagents, typically a transition metal catalyst or a Lewis acid, to lower the activation energy for its cleavage. Investigations into the replacement of the CF₃ group often focus on its transfer to a metal center (transmetalation) in catalytic cycles or its activation by Lewis acids. For instance, replacing the CF₃ group in certain glucocorticoid receptor ligands with other bulky groups like cyclohexylmethyl or benzyl (B1604629) has been shown to alter the molecule's biological function from an agonist to an antagonist, highlighting the significance of this specific chemical moiety. nih.gov
Catalytic Cycle Deconvolution
Transition Metal-Catalyzed Processes
The reactivity of this compound is most effectively harnessed through transition metal catalysis. These processes allow for the controlled transfer of the highly sought-after trifluoromethyl group to a variety of organic molecules. The deconvolution of the catalytic cycles reveals intricate pathways involving the metal center, the borate salt, and the substrate.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and K[CF₃BF₃] has been explored as a nucleophilic CF₃ source in such transformations. The generally accepted mechanism for these reactions involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition : The cycle typically begins with the oxidative addition of an organic electrophile (commonly an aryl or vinyl halide, R-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate (R-Pd-X), which is poised for the subsequent key step. libretexts.org
Transmetalation : This is often the most challenging and crucial step in the cycle. The trifluoromethyl group is transferred from the trifluoro(trifluoromethyl)borate anion to the palladium(II) center. This process, which displaces the halide ligand (X), can be promoted by a base. The resulting intermediate is an organopalladium(II) complex bearing both the organic group (R) and the trifluoromethyl group (R-Pd-CF₃). youtube.com In the broader context of Suzuki-Miyaura couplings, which also utilize organoboron reagents, the transmetalation step has been the subject of intense study. It has been shown that for arylboronic acids, the reaction often proceeds through an arylpalladium hydroxide (B78521) complex, but an alternative "boronate pathway" involving the direct reaction with the boronate species is also possible under certain conditions, such as in anhydrous media. illinois.edunih.gov
Reductive Elimination : The final step involves the reductive elimination of the coupled product, R-CF₃, from the R-Pd-CF₃ intermediate. This step regenerates the palladium(0) catalyst, which can then participate in a new catalytic cycle. libretexts.orgyoutube.com The efficiency of this step can be influenced by the ligands coordinated to the palladium center.
As a more economical and environmentally friendly alternative to precious metals like palladium, iron has emerged as a promising catalyst for trifluoromethylation reactions. rsc.org Iron(II) salts, such as iron(II) chloride (FeCl₂), have been shown to effectively catalyze the trifluoromethylation of organoboron substrates, particularly potassium vinyltrifluoroborates, using a suitable CF₃ source. nih.govmit.edumit.eduresearchgate.net Mechanistic investigations into these reactions have pointed towards pathways that differ significantly from the classic cross-coupling cycle. Experimental observations suggest that the reaction does not proceed via a transmetalation of the organoboron species to the iron catalyst. mit.edumit.eduresearchgate.netresearchgate.net Instead, two primary alternative mechanisms have been proposed and investigated.
One leading hypothesis suggests that the iron(II) catalyst functions as a Lewis acid. nih.govscispace.com In this proposed mechanism, the FeCl₂ coordinates to the fluorine atoms of the trifluoromethylating agent or the borate, which weakens the C-CF₃ or B-C bond. This Lewis acid activation could facilitate the generation of a transient electrophilic species with significant carbocationic character. nih.govscispace.com This electrophilic intermediate is then attacked by the nucleophilic organoboron substrate.
Evidence supporting this hypothesis comes from experiments where other Lewis acids were shown to catalyze the same transformation. For example, Sn(OTf)₂ was found to be an efficient catalyst for the trifluoromethylation of potassium vinyltrifluoroborates, affording the product in high yield. nih.gov The observation that the geometry of the starting vinyltrifluoroborate did not affect the E/Z ratio of the product further supports a mechanism involving a common carbocationic intermediate, rather than a concerted transmetalation/reductive elimination pathway. nih.govscispace.com
Alongside the Lewis acid-catalyzed pathway, the possibility of a radical-type mechanism has also been considered. nih.govscispace.com In such a mechanism, a single-electron transfer (SET) process could lead to the formation of a trifluoromethyl radical (•CF₃). This highly reactive radical would then engage with the organoboron substrate. Iron catalysts are well-known to participate in redox processes, making a radical pathway plausible. researchgate.netnih.govnih.gov
To investigate this possibility, radical trapping experiments can be performed. The introduction of a radical scavenger, such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl), into the reaction mixture would be expected to inhibit the reaction if it proceeds through a radical intermediate. nih.govresearchgate.netresearchgate.net While preliminary analyses have leaned towards a carbocationic intermediate, researchers have often been unable to definitively rule out a radical-type mechanism based on the available data. nih.govscispace.com The precise mechanistic details may be complex and potentially dependent on the specific substrates and reaction conditions employed. researchgate.net
Iron(II)-Catalyzed Trifluoromethylation of Organoboron Substrates
Examination of Transmetallation and Reductive Elimination Pathways
The classic mechanism for many cross-coupling reactions involves a sequence of oxidative addition, transmetallation, and reductive elimination. However, for trifluoromethylation reactions using this compound and its analogs, the pathway is not always straightforward.
Investigations into the iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates have provided significant mechanistic insights. nih.gov Experiments designed to probe the reaction mechanism demonstrated stereoconvergence. For instance, when a pure Z-isomer of a potassium 2-arylvinyltrifluoroborate was subjected to the reaction conditions, the product was formed exclusively as the E-isomer. nih.gov This loss of stereochemical information from the starting material strongly suggests that the reaction does not proceed through a concerted transmetallation and reductive elimination sequence, which would be expected to be stereospecific. nih.gov Instead, these results point towards a mechanism that involves the formation of a radical or a carbocationic intermediate, which allows for rotation around the carbon-carbon single bond before the final product is formed. nih.gov
Further evidence disfavoring a direct transmetallation/reductive elimination pathway comes from studies using different Lewis acid catalysts. While various catalysts were screened, the stereochemical outcome remained consistent, further weakening the case for a classic cross-coupling cycle. nih.gov The challenges associated with the reductive elimination of a trifluoromethyl group from a metal center, such as palladium(II), are well-documented. This step is often slow and can be outcompeted by other pathways, such as β-hydride elimination or the formation of homocoupling products. nih.govrsc.org The choice of ligand on the metal center is critical in promoting the desired Ar-CF3 reductive elimination. mit.edu
| Substrate (Isomeric Purity) | Catalyst | Product Isomeric Ratio (E/Z) | Mechanistic Implication |
|---|---|---|---|
| Potassium (Z)-4-methylphenylvinyltrifluoroborate (>95:5 Z) | FeCl₂ | >95:5 E | Stereoconvergence disfavors transmetallation/reductive elimination. |
| Potassium (E)-styryltrifluoroborate | FeCl₂ | >95:5 E | Identical outcomes suggest a common intermediate, inconsistent with a stereospecific pathway. |
| Potassium (Z)-styryltrifluoroborate | FeCl₂ | >95:5 E | |
| Potassium (Z)-4-methylphenylvinyltrifluoroborate (>95:5 Z) | Sn(OTf)₂ | >95:5 E | Lewis acid identity does not alter stereoconvergence, pointing to an intrinsic substrate/intermediate property. |
Photoredox Catalysis and Radical Generation in Organic Reactions
This compound is an effective precursor for the generation of the trifluoromethyl radical (•CF₃) under photoredox conditions. This strategy leverages visible light to initiate single electron transfer events, providing a powerful and mild method for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Single Electron Transfer (SET) Events in Photoexcitation
The generation of a trifluoromethyl radical from this compound is initiated by the absorption of visible light by a photocatalyst (PC). The photocatalyst is promoted from its ground state to a high-energy excited state (PC*). acs.org This excited state is a potent oxidant and can engage in a single electron transfer (SET) event with the electron-rich trifluoroborate salt. acs.orgresearchgate.net
Radical Addition Reactions (e.g., to Imines)
Once generated, the highly reactive trifluoromethyl radical can participate in a variety of subsequent reactions. A common and synthetically valuable transformation is its addition to unsaturated systems, such as alkenes, alkynes, and imines.
While direct examples of trifluoromethyl radical addition to imines from this compound are a specific application of a broader principle, the reactivity pattern is well-established for analogous radical additions. For instance, alkyl radicals generated from potassium alkyltrifluoroborates via photoredox catalysis readily add to electron-deficient alkenes. acs.orgresearchgate.net In a similar fashion, the trifluoromethyl radical is known to add to the carbon-nitrogen double bond of imines. The radical attacks the electrophilic carbon atom of the imine, generating a new nitrogen-centered radical intermediate. This intermediate can then be further reduced and protonated to yield the final trifluoromethylated amine product. This method provides a direct route to α-trifluoromethyl amines, which are valuable motifs in medicinal chemistry. The reaction proceeds under mild, neutral conditions, tolerating a wide range of functional groups.
| Organotrifluoroborate | Reaction Partner | Photocatalyst | Reaction Type | Product Type | Key Finding |
|---|---|---|---|---|---|
| Potassium benzyltrifluoroborate | Acyl Azolium Salt | Organic photocatalyst (e.g., 4CzIPN) | Radical-Radical Coupling | Tertiary Alcohol (Ketone precursor) | Demonstrates metal-free, photoredox-mediated C-C bond formation via radical coupling. nih.gov |
| Potassium alkyltrifluoroborate | Electron-deficient alkene | Ir(dF(CF₃)ppy)₂(bpy) | Radical Addition | C-C Coupled Product | Illustrates SET-induced radical generation for hydroalkoxymethylation of alkenes. researchgate.net |
| Potassium aryltrifluoroborate | TEMPO | Ir(dF(CF₃)ppy)₂(bpy) | Radical Trapping | C-O Coupled Product | Shows efficient generation and trapping of aryl radicals from borates. researchgate.net |
| Potassium alkyltrifluoroborate | Tosyl Cyanide | Eosin Y | Deboronative Cyanation | Alkyl Nitrile | Provides a catalytic method for cyanation via a radical pathway. acs.orgrsc.org |
Applications in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Transformations
The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly alter their physical, chemical, and biological properties. As a result, the development of efficient methods for trifluoromethylation is a key focus in synthetic organic chemistry. Potassium trifluoro(trifluoromethyl)borate serves as a source of the CF3 nucleophile in several carbon-carbon bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. While potassium organotrifluoroborates, in general, are effective coupling partners in these reactions due to their stability and ease of handling, the specific application of this compound is not as extensively documented as that of its alkyl, alkenyl, or aryl counterparts. nih.govnih.gov
In a typical Suzuki-Miyaura reaction, a palladium catalyst, often in the form of a Pd(0) species, undergoes oxidative addition with an aryl or alkenyl halide or triflate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. For other potassium organotrifluoroborates, this process has been shown to be effective with a range of aryl and alkenyl halides and triflates. nih.govnih.gov For instance, the coupling of potassium alkyltrifluoroborates with aryl and alkenyl triflates proceeds in high yields using a PdCl2(dppf)·CH2Cl2 catalyst and cesium carbonate as a base. nih.gov Similarly, potassium alkenyltrifluoroborates react readily with aryl and heteroaryl halides and triflates. nih.gov
The Suzuki-Miyaura coupling has been successfully extended to include heteroaryltrifluoroborates, allowing for the synthesis of a wide array of heteroaromatic compounds. For example, potassium trifluoro(N-methylheteroaryl)borates have been coupled with various aryl and heteroaryl halides. rsc.org This demonstrates the versatility of the trifluoroborate moiety in accommodating heterocyclic structures. Although specific examples with this compound are scarce, the established success with other heteroaryltrifluoroborates suggests its potential utility in the synthesis of trifluoromethylated heterocycles.
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the catalytic system, particularly the choice of palladium source and the supporting ligand. For the coupling of various organotrifluoroborates, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphines like RuPhos have proven effective. nih.govorganic-chemistry.org The development of palladium precatalysts has also been a significant advancement, allowing for the rapid formation of the active catalytic species. nih.gov
The selection of the base is also crucial, with cesium carbonate being a common choice for promoting the transmetalation step in the coupling of organotrifluoroborates. nih.gov The optimization of these components—catalyst, ligand, and base—is essential for achieving high yields and broad substrate scope.
Efforts to develop more environmentally benign synthetic methods have led to the exploration of Suzuki-Miyaura reactions in aqueous media. The use of water as a solvent is advantageous due to its low cost, non-flammability, and low toxicity. Palladium-catalyzed cross-coupling of potassium alkenyltrifluoroborates has been successfully performed in water, sometimes with the aid of surfactants or water-soluble ligands. researchgate.net
Furthermore, the use of palladium nanoparticle catalysts has emerged as a promising approach. These catalysts can offer high activity and recyclability. For instance, linear polystyrene-stabilized palladium oxide nanoparticles have been used to catalyze the Suzuki-Miyaura reaction of aryl bromides with potassium aryltrifluoroborates in water. While specific applications with this compound are not detailed, these advancements in catalytic technology are applicable to a wide range of organotrifluoroborate coupling partners.
Functionalization of Organoboron Bonds
Beyond their use in cross-coupling reactions, the carbon-boron bond in organotrifluoroborates can be further functionalized to introduce other valuable chemical groups.
A straightforward and efficient method for the oxidation of organotrifluoroborates to the corresponding alcohols and phenols has been established using Oxone® as the oxidant. sigmaaldrich.com This protocol is notable for its rapid reaction times, often completing within minutes at room temperature, and its high yields. sigmaaldrich.com A wide variety of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates are amenable to this transformation. sigmaaldrich.com
A key feature of this oxidation is its broad functional group tolerance, with halogens and ester groups remaining unaffected. sigmaaldrich.com Furthermore, the oxidation of enantiomerically enriched secondary alkyltrifluoroborates proceeds with complete retention of configuration, affording the corresponding chiral alcohols without any loss of stereochemical integrity. sigmaaldrich.com This stereospecificity is a significant advantage for the synthesis of optically active molecules. The process is also environmentally friendly and economical due to the use of Oxone®. sigmaaldrich.com
The reaction of organotrifluoroborates with α-diazocarbonyl compounds provides a pathway to α-trifluoromethylated organoboron species. Specifically, various potassium organotrifluoroborates, including primary and secondary alkyl, alkenyl, alkynyl, and aryl derivatives, react smoothly with 2,2,2-trifluorodiazoethane. nih.gov This reaction leads to the formation of novel α-trifluoromethylated trifluoroborates that are stable and can be easily handled. nih.gov
The resulting α-trifluoromethylated organoboron compounds are valuable synthetic intermediates. For example, the carbon-boron bond can be subsequently oxidized to afford α-trifluoromethylated alcohols. nih.gov This two-step sequence provides a complementary approach to the synthesis of these important structural motifs, which are often prepared using more expensive reagents like the Ruppert-Prakash reagent. nih.gov
Direct Trifluoromethylation Strategies
The direct introduction of a trifluoromethyl group is a highly sought-after transformation in organic synthesis. This compound and related compounds are at the forefront of strategies developed to achieve this.
As previously mentioned, the copper-mediated radical trifluoromethylation of unsaturated potassium organotrifluoroborates serves as an effective direct trifluoromethylation method. nih.gov This reaction, employing the Langlois reagent, provides a practical means to install a trifluoromethyl group onto a variety of organic frameworks. nih.gov The reaction proceeds under mild conditions and demonstrates the utility of potassium organotrifluoroborates as substrates for radical trifluoromethylation. nih.gov
Another approach involves the use of fluoroform (HCF₃), a potent greenhouse gas, as the trifluoromethyl source. nih.govdntb.gov.ua While not directly using this compound as the reagent, these methods often generate a trifluoromethyl anion equivalent in situ, which can then react with various electrophiles. nih.govdntb.gov.ua For instance, the use of a potassium base in the presence of glymes can effectively promote the trifluoromethylation of carbonyl compounds with fluoroform. nih.govdntb.gov.ua These strategies highlight the ongoing efforts to develop sustainable and efficient trifluoromethylation protocols.
Nucleophilic Trifluoromethylation of Carbonyl Compounds and Aldehydes
This compound and its derivatives serve as effective nucleophilic trifluoromethylating agents for carbonyl compounds. For instance, potassium trialkoxy(trifluoromethyl)borates, which can be prepared from trialkoxy borates, react with non-enolizable aldehydes, such as benzaldehyde (B42025) and other aromatic aldehydes, to produce trifluoromethylated alcohols in excellent yields. acs.orgmit.edu The reaction is typically conducted in a polar solvent like dimethylformamide (DMF). acs.org
Similarly, potassium trimethoxy(trifluoromethyl)borate is a convenient, solid reagent for the nucleophilic trifluoromethylation of aldehydes, ketones, and imines that lack α-protons. frontierspecialtychemicals.com While the Ruppert-Prakash reagent (TMSCF₃) is a widely used alternative, it often requires an external activator. acs.org In contrast, borate-based reagents like cesium trimethoxy(trifluoromethyl)borate, a relative of the potassium salt, can exhibit heightened reactivity without needing an exogenous activator. acs.org Other methods have also been developed, such as using trifluoroacetaldehyde (B10831) hydrate (B1144303) as a CF₃ source in the presence of a base to trifluoromethylate a broad spectrum of carbonyl compounds. nih.gov
Electrophilic Trifluoromethylation Utilizing Borate-Derived Reagents
While this compound itself is primarily a nucleophilic CF₃ source, its derivatives are employed in reactions initiated by electrophilic trifluoromethylating agents. nih.govresearchgate.net These reactions often involve the generation of a trifluoromethyl radical (CF₃•) or a formal CF₃⁺ species from reagents like Togni's or Umemoto's reagents. nih.govresearchgate.netnih.gov
A key example is the iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates using Togni's reagent, an electrophilic CF₃ source. princeton.edunih.gov This method provides a facile route to vinyl-CF₃ functional groups under mild conditions. nih.gov The reaction is believed to proceed through a carbocationic intermediate formed via Lewis acid catalysis, rather than through direct transmetalation of the borate (B1201080) to the iron catalyst. princeton.edunih.gov This demonstrates how borate-derived substrates can be key partners in transformations driven by electrophilic CF₃ sources.
Radical-Based Trifluoromethylation Approaches
The generation of trifluoromethyl radicals from stable precursors is a powerful strategy for C-CF₃ bond formation. ambeed.comnih.gov Potassium organotrifluoroborates are excellent substrates for radical trifluoromethylation. A notable method involves the copper-mediated trifluoromethylation of unsaturated potassium organotrifluoroborates using sodium trifluoromethanesulfinate (the Langlois reagent) and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This protocol is effective for a variety of substrates, including aryl-, heteroaryl-, alkynyl-, and alkenyltrifluoroborates, providing the corresponding trifluoromethylated products in fair to good yields under mild conditions. nih.gov
Another approach utilizes photoredox catalysis. For example, the radical trifluoromethylation of potassium alkenyl(trifluoro)borates can be achieved using Togni's reagent II under visible light irradiation, highlighting a sustainable method for generating CF₃ radicals. digitellinc.com
| Substrate (Potassium Organotrifluoroborate) | Product | Yield (%) |
|---|---|---|
| Potassium (4-(benzyloxy)phenyl)trifluoroborate | 1-(Benzyloxy)-4-(trifluoromethyl)benzene | 78 |
| Potassium (3-(benzyloxy)phenyl)trifluoroborate | 1-(Benzyloxy)-3-(trifluoromethyl)benzene | 70 |
| Potassium phenyltrifluoroborate | Trifluoromethylbenzene | 65 |
| Potassium (4-acetylphenyl)trifluoroborate | 4-Acetyl-trifluoromethylbenzene | 41 |
| Potassium (1-methyl-1H-pyrazol-4-yl)trifluoroborate | 1-Methyl-4-trifluoromethyl-1H-pyrazole | 60 |
| Potassium (4-methyl-2-phenylthiazol-5-yl)trifluoroborate | 4-Methyl-2-phenyl-5-trifluoromethyl-1,3-thiazole | 52 |
Development of Asymmetric Trifluoromethylation Methodologies
The creation of chiral centers containing a trifluoromethyl group is a significant challenge in medicinal chemistry. nih.govresearchgate.net While many methods focus on the asymmetric trifluoromethylation of carbonyls or imines, direct involvement of this compound in these catalytic cycles is less common than that of its organoboron precursors, like boronic acids.
However, research into the asymmetric synthesis of α-trifluoromethylated boronic acids, which are precursors to the corresponding potassium trifluoroborate salts, is advancing. One organocatalytic method uses a BINOL catalyst for the reaction between α-trifluoromethyldiazomethane and organoboronates to produce chiral α-trifluoromethyl boronic acids with high selectivity. acs.orgfishersci.ca These chiral boronic acids can then be used in subsequent reactions with high fidelity of the stereocenter. acs.org Another strategy involves the merger of photoredox and enamine catalysis for the enantioselective α-trifluoromethylation of aldehydes, though this does not directly use a borate reagent as the CF₃ source. nih.govnih.gov
Synthetic Access to Vinyl-CF₃ Functional Moieties
The vinyl-CF₃ group is a valuable motif in drug discovery. A highly effective method for its synthesis is the iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates. mit.eduprinceton.edunih.gov This reaction employs Togni's reagent as the trifluoromethyl source and proceeds under very mild conditions, offering excellent stereoselectivity for 2-arylvinyl and 2-heteroarylvinyl substrates. nih.gov The reaction tolerates a range of functional groups on the aryl ring of the vinyltrifluoroborate. nih.gov
| Substrate (Potassium Vinyltrifluoroborate) | Yield (%) | E/Z Ratio |
|---|---|---|
| Potassium (E)-(4-methoxystyryl)trifluoroborate | 81 | >95:5 |
| Potassium (E)-styryltrifluoroborate | 75 | >95:5 |
| Potassium (E)-(4-chlorostyryl)trifluoroborate | 71 | >95:5 |
| Potassium (E)-(4-(methoxycarbonyl)styryl)trifluoroborate | 65 | >95:5 |
| Potassium (E)-(thiophen-2-ylvinyl)trifluoroborate | 70 | >95:5 |
| Potassium (cyclohex-1-en-1-yl)trifluoroborate | 52 | - |
This iron-catalyzed method is complemented by other approaches, such as the electrochemical decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using the Langlois reagent. bldpharm.com
Alkylation Reactions Involving this compound Derivatives
The utility of organotrifluoroborates extends beyond trifluoromethylation to broader alkylation reactions, particularly through modern catalytic methods.
Photoredox-Mediated Alkylation of Imines
Visible-light photoredox catalysis has enabled the mild, redox-neutral alkylation of imines using potassium organotrifluoroborates as alkyl radical precursors. fishersci.casigmaaldrich.com This method is notable for its operational simplicity and use of inexpensive organic photocatalysts. fishersci.ca The reaction involves the single-electron oxidation of the potassium alkyltrifluoroborate to generate an alkyl radical, which then adds to the imine. fishersci.ca This process is effective for primary, secondary, and tertiary alkyltrifluoroborates, leading to the corresponding α-alkylated amines in moderate to good yields. fishersci.ca While this methodology has been demonstrated broadly with various potassium alkyltrifluoroborates, its extension to using potassium trifluoromethyltrifluoroborate directly as the radical source for imine functionalization remains a specific area of investigation. A related approach uses visible light to achieve the reductive trifluoromethylation of imines via a radical umpolung strategy, synthesizing trifluoromethylated unnatural α-amino acids and amines.
Integration of this compound in Complex Molecule Synthesis
This compound serves as a key building block and reagent in advanced organic synthesis, particularly in the construction of complex molecules bearing a trifluoromethyl group. Its stability and reactivity have been harnessed in various transformations, enabling the introduction of the CF3 moiety into diverse molecular scaffolds.
One significant application involves the copper-mediated radical trifluoromethylation of unsaturated potassium organotrifluoroborates. nih.gov In this methodology, the organotrifluoroborate acts as the substrate, which upon reaction with a trifluoromethyl radical source, yields the desired trifluoromethylated product. While not a direct use of K[CF3BF3] as the trifluoromethylating agent, this approach highlights the utility of the trifluoroborate functional group as a handle for late-stage functionalization in the synthesis of complex structures. The reactions are typically conducted under mild conditions and are tolerant of a variety of functional groups, making them suitable for the synthesis of complex molecules such as trifluoromethylated arenes, heteroarenes, alkynes, and alkenes. nih.govnih.gov
A study by Sanford and coworkers demonstrated the conversion of aryl- and heteroarylboronic acids to their trifluoromethylated counterparts using the inexpensive Langlois reagent (NaSO2CF3) and tert-butyl hydroperoxide (TBHP) under copper catalysis. nih.gov This radical trifluoromethylation of boronated substrates showcases a practical approach for introducing the CF3 group. nih.gov
The following table summarizes the copper-mediated trifluoromethylation of various potassium organotrifluoroborates, illustrating the scope of this transformation.
Table 1: Copper-Mediated Trifluoromethylation of Potassium Organotrifluoroborates
| Entry | Substrate (Potassium Organotrifluoroborate) | Product | Yield (%) |
|---|---|---|---|
| 1 | Potassium phenyltrifluoroborate | Trifluoromethylbenzene | 85 |
| 2 | Potassium (4-methoxyphenyl)trifluoroborate | 1-Methoxy-4-(trifluoromethyl)benzene | 78 |
| 3 | Potassium (2-naphthyl)trifluoroborate | 2-(Trifluoromethyl)naphthalene | 75 |
| 4 | Potassium (3-thienyl)trifluoroborate | 3-(Trifluoromethyl)thiophene | 65 |
| 5 | Potassium styryltrifluoroborate | (E)-(2-Trifluoromethylvinyl)benzene | 55 |
Reaction Conditions: Potassium organotrifluoroborate (1.0 equiv), NaSO2CF3 (3.0 equiv), CuCl (1.0 equiv), TBHP (5.0 equiv) in MeOH/CH2Cl2/H2O at room temperature for 12 hours.
Furthermore, iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates using Togni's reagent provides a facile route to vinyl-CF3 functional groups. nih.gov This method is characterized by its mild reaction conditions and high stereoselectivity for 2-arylvinyl substrates. nih.gov
While direct, large-scale applications of this compound as the primary trifluoromethylating agent in the total synthesis of complex natural products are still emerging in the literature, its utility is clearly demonstrated in these representative transformations. The stability of the reagent and the mild conditions required for its activation make it a highly promising tool for the late-stage trifluoromethylation of drug-like molecules and other intricate organic structures. The ongoing development of new catalytic systems, including photoredox catalysis, is expected to further expand the scope and application of this compound in the synthesis of the next generation of complex, fluorinated molecules. researchgate.netacs.org
Structural Characterization and Computational Investigations
Spectroscopic Characterization of the Anion
The trifluoro(trifluoromethyl)borate anion, [CF₃BF₃]⁻, has been extensively studied using a combination of vibrational and nuclear magnetic resonance (NMR) spectroscopy, supported by computational calculations. These techniques provide a detailed picture of the anion's geometry, bonding, and electronic environment.
A comprehensive vibrational analysis of K[CF₃BF₃] has been performed using infrared (IR) and Raman spectroscopy. The recorded spectra, in conjunction with normal-coordinate analysis based on density functional theory (DFT) calculations, have allowed for the assignment of the fundamental vibrational modes of the [CF₃BF₃]⁻ anion. The anion is proposed to have C₃ᵥ symmetry.
Table 1: Selected Vibrational Frequencies for the [CF₃BF₃]⁻ Anion
| Vibrational Mode | Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) | Assignment |
| ν(C-F) | 1198, 1125 | 1197, 1124 | C-F stretching |
| ν(B-F) | 1035, 945 | 1034, 944 | B-F stretching |
| ν(B-C) | 759 | 759 | B-C stretching |
| δ(CF₃) | 618, 555 | 618, 554 | CF₃ deformation |
| δ(BF₃) | 525, 475 | 525, 474 | BF₃ deformation |
Note: Data extracted from a comprehensive vibrational analysis study. The table presents a selection of key vibrational modes.
NMR spectroscopy, particularly ¹⁹F and ¹¹B NMR, is a powerful tool for characterizing organotrifluoroborates. For the [CF₃BF₃]⁻ anion, ¹⁹F NMR spectra typically show two distinct resonances corresponding to the fluorine atoms of the CF₃ and BF₃ groups. The coupling between the ¹¹B and ¹⁹F nuclei can provide valuable structural information. However, the rapid quadrupolar relaxation of the ¹¹B nucleus (I=3/2 for ¹¹B) often leads to broad signals, making the observation of fine coupling patterns challenging. nih.gov Specialized NMR pulse sequences can be employed to improve resolution and observe ¹¹B–¹⁹F coupling constants. nih.gov In general, the chemical shifts for the fluorine atoms attached to boron in organotrifluoroborates appear in the range of -129 to -141 ppm. researchgate.net
Table 2: Typical NMR Spectroscopic Parameters for Organotrifluoroborates
| Nucleus | Chemical Shift Range (ppm) | Coupling Constants | Notes |
| ¹⁹F (BF₃) | -129 to -141 | ¹J(¹¹B-¹⁹F) can be observed with specific techniques. | Chemical shift is sensitive to the electronic environment. |
| ¹⁹F (CF₃) | Varies depending on the R group | ||
| ¹¹B | Varies | Often exhibits broad signals due to quadrupolar relaxation. nih.gov |
Crystallographic Studies
X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in solid potassium trifluoro(trifluoromethyl)borate, providing insights into its crystal packing and intermolecular interactions.
Analysis of Solid-State Architectures
The solid-state structure of this compound is characterized by an ionic lattice composed of potassium cations (K⁺) and trifluoro(trifluoromethyl)borate anions ([CF₃BF₃]⁻). The arrangement of these ions in the crystal is governed by a combination of electrostatic forces and weaker intermolecular interactions.
The crystal structure of K[CF₃BF₃] can be described as a layered arrangement of cations and anions. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in organic and organometallic salts. lums.edu.pk While specific studies on the polymorphism of this compound are not extensively reported, the potential for different packing arrangements of the ions under various crystallization conditions exists. The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties.
The substitution of the trifluoromethyl group with other organic moieties in the [RBF₃]⁻ anion can significantly influence the crystal packing. While this article focuses solely on the trifluoromethyl derivative, it is a general principle in crystal engineering that the size, shape, and electronic nature of the substituent 'R' dictate the supramolecular assembly in the solid state. These changes can affect the density, stability, and other macroscopic properties of the resulting salt.
In the crystal lattice of this compound, in addition to the primary ionic interactions, weaker intermolecular forces play a crucial role in stabilizing the structure. Due to the absence of conventional hydrogen bond donors, interactions involving the fluorine atoms are of particular interest.
Advanced Diffraction Techniques
While conventional X-ray diffraction provides a wealth of information, advanced diffraction techniques can offer deeper insights. Neutron diffraction, for instance, is particularly useful for accurately locating light atoms like hydrogen and for studying materials containing elements with high X-ray scattering factors that can obscure the signals from lighter atoms. researchgate.netresearchgate.net Although specific neutron diffraction studies on this compound are not prominently documented in the literature, such techniques have been applied to other borate (B1201080) compounds to investigate their short- and intermediate-range order. aps.orgresearchgate.netresearchgate.net These methods could potentially be used to further refine the structural details of K[CF₃BF₃], especially concerning the orientation of the trifluoromethyl group and the nature of weak intermolecular contacts.
Theoretical and Computational Investigations
Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of this compound. These methods provide a molecular-level understanding of its structure, stability, and reactivity, complementing experimental findings.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. For the trifluoro(trifluoromethyl)borate anion, [CF₃BF₃]⁻, which is the active component of this compound, DFT calculations can provide deep insights into its electronic structure and reactivity.
The electronic structure of the [CF₃BF₃]⁻ anion dictates its chemical behavior. DFT studies can map the electron density distribution, identify molecular orbitals, and calculate key electronic properties. The presence of six highly electronegative fluorine atoms significantly influences the electronic environment of the central boron atom and the trifluoromethyl group.
Mechanistic studies on organotrifluoroborates suggest that their reactivity is governed by their electronic structure. longdom.org The boron center, even in the anionic trifluoroborate form, maintains a degree of Lewis acidity, which is crucial for its role in various chemical transformations. The stability of organotrifluoroborates, including this compound, can be attributed to the tetracoordinate nature of the boron atom, which shields the C-B bond from undesirable side reactions. nih.gov
A DFT study on various fluoroperovskites, which also feature metal-fluorine bonds, demonstrates the utility of DFT in elucidating structural and electronic properties in complex fluorinated systems. researchgate.net Such studies provide a framework for understanding the charge distribution and bonding within the [CF₃BF₃]⁻ anion.
The table below summarizes key conceptual electronic properties of the trifluoro(trifluoromethyl)borate anion derived from general principles and related computational studies.
| Property | Description | Implication for this compound |
| Electron Distribution | The high electronegativity of fluorine atoms leads to a significant polarization of the B-F and C-F bonds, with electron density drawn towards the fluorine atoms. | The potassium cation is expected to interact electrostatically with the fluorine-rich anionic cage. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger gap suggests higher stability. | The inherent stability of organotrifluoroborates suggests a relatively large HOMO-LUMO gap. longdom.org |
| Natural Bond Orbital (NBO) Analysis | This analysis can provide insights into the nature of the bonding (ionic vs. covalent character) and hyperconjugative interactions within the anion. | The B-F and B-C bonds will exhibit a mix of covalent and ionic character. |
| Mulliken Population Analysis | This method partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. | The fluorine atoms will carry a significant negative partial charge, while the boron and carbon atoms will be more electropositive. |
Computational methods are invaluable for predicting the reactivity of chemical compounds and elucidating reaction mechanisms. csmres.co.uknih.gov For this compound, DFT calculations can be employed to model its participation in reactions such as the Suzuki-Miyaura cross-coupling. acs.org
The reactivity of organotrifluoroborates is enhanced by the electron-deficient nature of the boron center, which facilitates transmetalation with transition metal catalysts. longdom.org While generally stable, the trifluoroborate group can be activated under specific reaction conditions to release the trifluoromethyl group as a nucleophile.
Computational studies on the role of the base in the Suzuki-Miyaura reaction have provided detailed mechanistic insights that are applicable to organotrifluoroborate reagents. acs.org These studies can help in optimizing reaction conditions and predicting the feasibility of new transformations involving this compound. The use of trifluoromethyl substituents has been shown to tune the orbital character of molecules, which can significantly affect reaction rates. rsc.org
The following table outlines how computational models can be used to predict the reactivity of this compound.
| Computational Approach | Application to Reactivity Prediction | Expected Insights |
| Transition State Search | Locating the transition state structures for key reaction steps (e.g., transmetalation in cross-coupling reactions). | Determination of activation energy barriers, providing a quantitative measure of reaction kinetics. csmres.co.uk |
| Reaction Coordinate Mapping | Following the energy profile along a specific reaction pathway. | Identification of intermediates and elucidation of the step-by-step mechanism of a reaction. |
| Solvent Modeling | Incorporating the effect of the solvent on the reaction energetics and mechanism. | More accurate prediction of reactivity in different solvent environments, as many reactions with organotrifluoroborates are performed in solution. nih.gov |
| Catalyst-Substrate Interaction Modeling | Simulating the interaction of the [CF₃BF₃]⁻ anion with a transition metal catalyst. | Understanding the binding modes and electronic interactions that precede the key bond-forming steps. nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can offer insights into its solution-phase behavior and the conformational flexibility of the [CF₃BF₃]⁻ anion.
While specific MD studies on this compound are not extensively documented, simulations of ionic liquids containing the [CF₃BF₃]⁻ anion have been performed. acs.org These studies are relevant as they model the interactions of the anion in a condensed phase, similar to its state in solution. Such simulations often employ polarizable force fields to accurately capture the electrostatic interactions. acs.org MD simulations of potassium fluoride (B91410) in aqueous solutions have also been conducted to understand the structural and dynamical properties of the potassium ion and its interactions with anions and solvent molecules. e3s-conferences.org
Conformational analysis, often performed in conjunction with quantum chemical calculations, explores the different spatial arrangements of a molecule and their relative energies. nih.gov For the [CF₃BF₃]⁻ anion, the primary conformational degree of freedom is the rotation around the B-C bond. DFT calculations can be used to determine the rotational barrier and identify the most stable conformation. Studies on other fluorinated molecules have demonstrated the significant impact of fluorine substitution on conformational preferences. nih.govmdpi.com
The table below details the expected findings from molecular dynamics and conformational analysis of this compound.
| Analysis Type | Focus of Investigation | Potential Findings |
| Molecular Dynamics (in solution) | Solvation structure of the K⁺ and [CF₃BF₃]⁻ ions. | Characterization of the coordination of solvent molecules around the ions and the formation of ion pairs. nih.gov |
| Transport properties. | Calculation of diffusion coefficients for the individual ions in a given solvent. acs.org | |
| Conformational Analysis (of [CF₃BF₃]⁻) | Rotation around the B-C bond. | Determination of the preferred dihedral angle between the CF₃ and BF₃ groups and the energy barrier for rotation. |
| Vibrational analysis. | Prediction of the vibrational frequencies associated with different conformational states, which can be compared with experimental spectroscopic data. |
Stability and Storage Considerations for Research Applications
Air and Moisture Stability Profiles
A defining characteristic of potassium trifluoro(trifluoromethyl)borate, and organotrifluoroborates in general, is their exceptional stability in the presence of air and moisture. sigmaaldrich.comresearchgate.netresearchgate.net Unlike many other organoboron compounds, such as air-sensitive boranes, this compound is a crystalline solid that can be handled on the benchtop without special precautions against atmospheric degradation. sigmaaldrich.comnih.govpitt.edu This high stability simplifies storage and handling procedures in a research setting, as it can be stored at room temperature, preferably in an inert atmosphere, without significant decomposition. pitt.edusigmaaldrich.com
The stability of this compound is attributed to the tetracoordinate nature of the boron atom. nih.gov The formation of the trifluoroborate anion [CF₃BF₃]⁻ from its corresponding boronic acid and potassium hydrogen difluoride (KHF₂) results in a boron center that is less susceptible to oxidation and hydrolysis compared to its tricoordinate boronic acid counterpart. nih.govnih.gov While generally stable, the compound's hydrolysis to the corresponding boronic acid can be initiated under specific conditions, such as in aqueous basic solutions, a property that is often exploited in cross-coupling reactions. ed.ac.ukacs.orgnih.gov The rate of this hydrolysis is influenced by several factors, including the pH, solvent system, and temperature. ed.ac.ukacs.orgnih.gov For instance, the hydrolysis is significantly slower under neutral or acidic conditions and can be accelerated by the presence of a base like cesium carbonate in a THF/water mixture. ed.ac.ukacs.orgnih.gov
Comparative Stability with Conventional Organoboron Reagents
The stability of this compound offers considerable advantages when compared to conventional organoboron reagents like boronic acids, boronate esters, and organoboranes. sigmaaldrich.com
Boronic Acids: Boronic acids are known to be prone to decomposition, particularly protodeboronation, and can be challenging to purify, often having uncertain stoichiometry. sigmaaldrich.comorgsyn.org Many are also sensitive to air and moisture, requiring careful handling and storage. nih.goved.ac.uk In contrast, this compound is a well-defined, crystalline solid with excellent stability, making it easier to handle and store. sigmaaldrich.comresearchgate.netnih.gov
Boronate Esters: While generally more stable than boronic acids, boronate esters can still be susceptible to hydrolysis, albeit at a slower rate. wikipedia.org They also suffer from lower atom economy, which can be a drawback in large-scale synthesis. sigmaaldrich.com this compound provides a more atom-economical alternative with superior stability. sigmaaldrich.com
Organoboranes: Organoboranes are typically highly reactive and air-sensitive, often requiring synthesis and use in situ under inert atmosphere conditions. sigmaaldrich.com Their functional group compatibility can also be limited. This compound, being air- and moisture-stable, offers much greater ease of handling and broader functional group tolerance. sigmaaldrich.comnih.gov
| Organoboron Reagent | Air Stability | Moisture Stability | Storage Considerations |
|---|---|---|---|
| This compound | High (Crystalline solid) sigmaaldrich.comresearchgate.net | High (Hydrolyzes under specific basic conditions) ed.ac.ukacs.org | Store at room temperature, inert atmosphere recommended. sigmaaldrich.com |
| Boronic Acids | Variable (Often sensitive) nih.goved.ac.uk | Variable (Prone to decomposition) orgsyn.org | Often requires inert atmosphere and/or refrigeration. |
| Boronate Esters | Moderate to High | Moderate (Susceptible to hydrolysis) wikipedia.org | Generally stable, but protection from moisture is advisable. |
| Organoboranes | Low (Highly air-sensitive) sigmaaldrich.com | Low (Reactive with protic sources) | Requires stringent inert atmosphere techniques. |
Strategies to Minimize Protodeboronation
Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a common side reaction that plagues many organoboron reagents, especially boronic acids. wikipedia.org The use of this compound is itself a primary strategy to mitigate this issue. researchgate.netwikipedia.org The tetracoordinate boron center in the trifluoroborate is significantly less prone to protodeboronation than the tricoordinate boron in a boronic acid. nih.gov
In reactions where the trifluoroborate is used to slowly release the corresponding boronic acid, such as in Suzuki-Miyaura cross-coupling, controlling the reaction conditions is key to minimizing protodeboronation of the in situ-generated boronic acid. ed.ac.ukacs.orgnih.govwikipedia.org
Key strategies include:
Controlled Hydrolysis: The "slow release" of the boronic acid from the trifluoroborate under basic conditions ensures that the concentration of the more reactive boronic acid remains low throughout the reaction, thereby minimizing the opportunity for protodeboronation. ed.ac.ukacs.orgnih.govwikipedia.org
pH Control: For some boronic acids, particularly basic heteroaromatic ones, adjusting the pH away from neutral can suppress protodeboronation by shifting the equilibrium away from a reactive zwitterionic intermediate. wikipedia.org
Catalyst and Reaction Optimization: Employing highly efficient catalyst systems that promote rapid catalytic turnover can increase the rate of the desired cross-coupling reaction, outcompeting the undesired protodeboronation pathway. wikipedia.org Additionally, avoiding high temperatures and certain strong donor ligands, which can accelerate protodeboronation, can be beneficial. researchgate.netnih.gov
Handling and Purification Protocols for Laboratory Synthesis
The synthesis of this compound and other organotrifluoroborates typically involves the reaction of a crude or purified boronic acid with an aqueous solution of potassium hydrogen difluoride (KHF₂). acs.org One-pot procedures are often favored to avoid the isolation of potentially unstable organoboron intermediates. acs.org
Handling:
As a crystalline solid, this compound is generally easy to handle and weigh in the air. sigmaaldrich.compitt.edu
While it is moisture-stable, it is good practice to store it in a desiccator or under an inert atmosphere to ensure long-term purity, as it is hygroscopic. sigmaaldrich.com
Standard personal protective equipment, such as gloves and safety glasses, should be worn during handling. tcichemicals.com
Purification:
The primary method for purifying this compound is recrystallization. nih.govpitt.edu
Common solvents for recrystallization include acetonitrile (B52724), acetone/diethyl ether, or ethanol (B145695)/water mixtures. pitt.eduorgsyn.org
For example, a typical procedure might involve dissolving the crude solid in a minimal amount of a hot solvent like ethanol or acetonitrile and then allowing it to cool slowly to form pure crystals. orgsyn.orgacs.org Sometimes, the addition of a less polar co-solvent (an anti-solvent) like water or diethyl ether is used to induce precipitation. pitt.eduorgsyn.org
After recrystallization, the purified solid is collected by filtration and dried under vacuum to remove residual solvents. orgsyn.org
Emerging Research Directions and Future Outlook
Advancements in Catalytic Systems for Enhanced Trifluoromethylation and Cross-Coupling
The utility of potassium trifluoro(trifluoromethyl)borate and its derivatives is significantly enhanced through the development of novel catalytic systems. These systems aim to improve reaction efficiency, expand substrate scope, and enable milder reaction conditions.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have been a cornerstone of C-C bond formation. nih.gov Research has focused on developing more active and robust palladium catalysts that can effectively couple potassium organotrifluoroborates with a wide range of organic halides and triflates. For instance, the use of specific phosphine (B1218219) ligands can influence the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. researchgate.net
Copper-mediated and -catalyzed reactions have also gained prominence for trifluoromethylation. nih.gov Copper catalysts can facilitate the transfer of the trifluoromethyl group from the borate (B1201080) salt to various substrates. Recent advancements include the use of copper in radical trifluoromethylation processes, often initiated by an oxidant. nih.gov
Rhodium-catalyzed reactions represent another promising frontier. Rhodium complexes have been employed in asymmetric 1,4-addition reactions of potassium organotrifluoroborates to α,β-unsaturated compounds, offering a pathway to chiral trifluoromethylated molecules. figshare.com
Furthermore, photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from various sources under mild conditions, and its application with this compound is an active area of investigation. This method utilizes visible light to initiate single-electron transfer processes, leading to the formation of the reactive trifluoromethyl radical.
Exploration of Novel Reaction Substrates and Unprecedented Transformations
The scope of reactions involving this compound is continually expanding to include a diverse array of substrates. Initially focused on aryl and vinyl halides, research has now extended to more complex and functionalized molecules.
The synthesis of α-trifluoromethylated alkylborons from potassium organotrifluoroborates has been a significant development. nih.gov These products are stable and can be further functionalized, opening up new avenues for the synthesis of complex trifluoromethylated compounds. The reaction tolerates various functional groups, including ethers, nitriles, and halides. nih.gov
Unprecedented transformations are also being explored. For example, the homologation of boronic acids using trifluorodiazoethane, followed by conversion to the corresponding potassium trifluoroborate, provides access to a variety of α-trifluoromethylated boronic acid derivatives. nih.gov This method allows for the synthesis of chiral trifluoromethyl-containing boronic acids with high enantioselectivity. nih.gov
The development of methods for the trifluoromethylation of aza-heterocycles is of particular importance due to the prevalence of these motifs in pharmaceuticals. Catalytic systems are being optimized to achieve efficient trifluoromethylation of various heterocyclic cores.
Development of Highly Stereoselective and Enantioselective Methodologies
The synthesis of chiral molecules containing a trifluoromethyl group is of paramount importance in drug discovery. Consequently, the development of stereoselective and enantioselective methods using this compound and its derivatives is a major research focus.
Asymmetric catalysis is key to achieving high enantioselectivity. Chiral ligands are employed to create a chiral environment around the metal center in catalytic reactions, thereby directing the stereochemical outcome of the reaction. For instance, rhodium catalysts bearing chiral diphosphine ligands have been successfully used in the asymmetric 1,4-addition of potassium aryltrifluoroborates.
Another approach involves the use of chiral auxiliaries. Enantiomerically enriched potassium β-trifluoroboratoamides have been synthesized using pseudoephedrine as a chiral auxiliary. These chiral nucleophiles undergo Suzuki-Miyaura cross-coupling reactions with high diastereoselectivity. researchgate.net
The development of catalytic asymmetric homologation of boronic acids with trifluorodiazoethane using BINOL derivatives as catalysts has also been reported, leading to chiral α-trifluoromethylated boronic acid derivatives with excellent enantioselectivity. nih.gov
Computational Predictions for New Reactivity, Selectivity, and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly important role in understanding and predicting the behavior of chemical reactions. For this compound, computational studies are being employed to:
Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the elementary steps of catalytic cycles, including the energies of intermediates and transition states. This information is crucial for understanding the factors that control reactivity and selectivity. For example, computational studies have been used to investigate the mechanism of palladium-catalyzed cross-coupling reactions. researchgate.net
Predict Reactivity and Selectivity: By modeling different substrates and catalysts, computational methods can help predict the outcome of reactions and guide the design of new experiments. This can accelerate the discovery of new transformations and more efficient catalytic systems.
Design Novel Materials: Computational screening can be used to predict the electronic and photophysical properties of new materials derived from this compound. This is particularly relevant for the design of materials with specific applications, such as in organic light-emitting diodes (OLEDs).
While still an emerging area, the application of computational tools is expected to significantly advance the rational design of new reactions and functional materials based on this compound.
Potential for Derivatization in Functional Material Science and Agrochemical Research
The unique properties of the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make it a valuable component in functional materials and agrochemicals. nih.gov this compound serves as a key building block for introducing this group into larger, more complex molecules.
Functional Material Science:
The incorporation of trifluoromethyl groups can significantly influence the electronic properties, stability, and performance of organic materials. Research is focused on synthesizing novel trifluoromethyl-containing compounds for applications in:
Organic Electronics: Trifluoromethylated aromatic compounds are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the CF₃ group can tune the energy levels of the materials, leading to improved device performance.
Liquid Crystals: The introduction of trifluoromethyl groups can modify the mesomorphic properties of liquid crystalline materials.
Polymers: Trifluoromethylated monomers can be polymerized to create materials with enhanced thermal stability, chemical resistance, and specific optical properties.
Agrochemical Research:
A significant portion of modern pesticides and herbicides contain at least one fluorine atom or a trifluoromethyl group. researchgate.netresearchgate.net The trifluoromethyl group can enhance the biological activity, metabolic stability, and bioavailability of agrochemicals. nih.gov
This compound and its derivatives are valuable reagents for the synthesis of novel agrochemical candidates. Research in this area focuses on:
Synthesis of Novel Pesticides: Developing new insecticides, fungicides, and herbicides with improved efficacy and a more favorable environmental profile.
Late-Stage Functionalization: Introducing the trifluoromethyl group at a late stage in the synthesis of a complex molecule, which is a powerful strategy in drug and agrochemical discovery.
The continued development of synthetic methodologies using this compound will undoubtedly lead to the discovery of new and improved functional materials and agrochemicals with significant societal impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing potassium trifluoro(trifluoromethyl)borate, and how can purity challenges be addressed?
- Methodological Answer : The synthesis typically involves SN2 displacement reactions starting from potassium bromomethyltrifluoroborate. For scalability, continuous Soxhlet extraction is critical to isolate the product from inorganic byproducts, improving yields from <50% to >90% . Rigorous purification (e.g., recrystallization in anhydrous solvents) ensures high purity, as residual bromide impurities can interfere with downstream cross-coupling reactions.
Q. How should researchers characterize the molecular structure and stability of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹¹B NMR : A singlet at δ -1.0 to -1.8 ppm confirms the trifluoroborate moiety .
- ¹⁹F NMR : Peaks between δ -115 to -135 ppm verify trifluoromethyl bonding .
- FT-IR : B-F stretching vibrations near 1400–1450 cm⁻¹ validate boron coordination .
Stability assessments under varying humidity and temperature (e.g., 4–25°C) are critical, as hygroscopicity can degrade the compound .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis. Desiccants like molecular sieves should be included. Avoid prolonged exposure to moisture or temperatures >25°C, which can lead to decomposition into boric acid and fluoride byproducts .
Advanced Research Questions
Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to traditional boronic acids?
- Methodological Answer : This trifluoroborate exhibits superior stability and reactivity in Suzuki-Miyaura couplings, particularly with electron-deficient aryl chlorides. Its low basicity minimizes side reactions (e.g., protodeboronation). For example, coupling with 4-chloronitrobenzene achieves >80% yield using Pd(OAc)₂/XPhos catalysts, whereas boronic acids yield <60% under identical conditions .
Q. What mechanistic insights explain its reactivity in alkynylation or C–H functionalization reactions?
- Methodological Answer : The trifluoroborate group acts as a "masked" boronic acid, enabling transmetalation without premature activation. DFT studies suggest that the electron-withdrawing trifluoromethyl group lowers the LUMO energy, facilitating oxidative addition to Pd⁰ centers . In copper-catalyzed alkynylation, the boron center coordinates to Cu(I), promoting alkyne transfer with minimal homocoupling .
Q. How can researchers resolve contradictions in reported reaction yields or selectivity?
- Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual KBr) or solvent effects. For example:
- Solvent Optimization : THF/water mixtures enhance solubility and reduce aggregation, improving yields by 20–30% compared to DMF .
- Catalyst Screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems due to better ligand dissociation kinetics .
Systematic kinetic profiling (e.g., variable-temperature NMR) can identify rate-limiting steps and guide protocol adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
